molecular formula C11H15N B097234 Cypenamine CAS No. 15301-54-9

Cypenamine

Cat. No.: B097234
CAS No.: 15301-54-9
M. Wt: 161.24 g/mol
InChI Key: VNGYTYNUZHDMPP-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Cypenamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, although detailed reaction pathways are not extensively documented.

    Reduction: Reduction reactions can be performed to modify the compound’s structure.

    Substitution: this compound can undergo substitution reactions, where functional groups are replaced by others.

Common reagents and conditions used in these reactions include standard oxidizing and reducing agents, as well as catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Cypenamine is used in scientific research to study its psychostimulant properties . It has not been developed for clinical or industrial applications but serves as a valuable compound for understanding the effects of psychostimulants. Research applications include:

    Chemistry: Studying the compound’s reactivity and synthesis pathways.

    Biology: Investigating its effects on biological systems.

    Medicine: Exploring potential therapeutic uses, although it has not been developed for clinical use.

    Industry: Limited to research purposes, with no significant industrial applications.

Comparison with Similar Compounds

Cypenamine is similar to other psychostimulants such as:

    Tranylcypromine: A homolog with a smaller alicyclic ring.

    Amphetamine: Shares structural similarities and psychostimulant effects.

    Cyclopentamine: Another related compound with similar properties.

    Methamphetamine: A well-known psychostimulant with a different structure but similar effects.

    Propylhexedrine: Another stimulant with structural similarities.

This compound’s uniqueness lies in its specific alicyclic ring structure, which differentiates it from other psychostimulants .

Properties

IUPAC Name

2-phenylcyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c12-11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNGYTYNUZHDMPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40546452
Record name 2-Phenylcyclopentanamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15301-54-9, 6604-06-4
Record name Cypenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15301-54-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cypenamine [INN:BAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phenylcyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40546452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenylcyclopentan-1-amine
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Record name rac-(1R,2S)-2-phenylcyclopentan-1-amine
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYPENAMINE
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Synthesis routes and methods

Procedure details

2-Phenylcyclopentanone is reacted with ammonium formate at 170° C. via the Leuckart method to afford predominantly the cis isomer of 2-phenylcyclopentylamine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the new synthetic method for Cypenamine described in the research?

A1: The research presents a novel and efficient palladium-catalyzed method for synthesizing trans-3,4-disubstituted cyclopentenes and alkylidene cyclopentenes, including this compound (trans-2-phenylcyclopentylamine) []. This method utilizes the ring opening of azabicyclic olefins with aryl halides. The significance lies in its potential for:

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